Morpholino(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone
Overview
Description
- IUPAC Name : [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl 2-(trimethylsilyl)ethyl ether
- CAS RN : 656239-38-2
- Storage Conditions : Room temperature
- Application Regulations : PRTR-1
Synthesis Analysis
- The synthesis pathway and methods for preparing this compound are not explicitly provided in the available information.
Molecular Structure Analysis
- The molecular formula is C15H29BN2O3Si .
- The compound has a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to a phenyl ring.
Chemical Reactions Analysis
- The compound can undergo borylation at the benzylic C-H bond of alkylbenzenes to form pinacol benzyl boronate .
- It can also participate in hydroboration reactions of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts.
Physical And Chemical Properties Analysis
- Melting Point : 98.6-99.0°C
- Boiling Point : 422.8±40.0°C (predicted)
- Density : 1.09±0.1 g/cm³ (20°C, 760 Torr)
- pKa : 4.65±0.40 (predicted)
Scientific Research Applications
Synthesis and Structural Analysis
Morpholino(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone and related compounds have been synthesized and structurally analyzed. These compounds, which are boric acid ester intermediates with benzene rings, are obtained through a three-step substitution reaction. Their structures have been confirmed using various spectroscopy techniques and mass spectrometry. Single crystals of these compounds have also been measured by X-ray diffraction and subjected to crystallographic and conformational analyses. These studies provide insights into the physicochemical properties of these compounds (P. Huang et al., 2021).
Biological Activity and Potential Applications
There is research indicating that compounds structurally similar to Morpholino(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone have shown distinct inhibition on the proliferation of various cancer cell lines. This suggests potential applications in the field of oncology and the development of anticancer agents (Zhi-hua Tang & W. Fu, 2018).
Synthesis for Imaging Agents in Parkinson's Disease
Compounds similar to Morpholino(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone have been synthesized for use as potential PET agents in imaging for Parkinson's disease. This demonstrates the compound's relevance in neurodegenerative disease research and diagnostics (Min Wang et al., 2017).
Structural Exploration and Analysis for Antiproliferative Activity
Research into structurally similar compounds has also involved the exploration of their structures for antiproliferative activity. This includes studies using IR, NMR, LC-MS spectra, and X-ray diffraction studies, indicating the potential therapeutic applications of these compounds in treating proliferative diseases (S. Benaka Prasad et al., 2018).
Safety And Hazards
- The compound is labeled with GHS hazard statements (H315, H319, H335) and safety statements (26, 36/37/38).
- No specific toxicity information is available.
Future Directions
- Further research could explore its potential applications in organic synthesis, medicinal chemistry, or materials science.
properties
IUPAC Name |
morpholin-4-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BNO4/c1-16(2)17(3,4)23-18(22-16)14-7-5-13(6-8-14)15(20)19-9-11-21-12-10-19/h5-8H,9-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPBEWUNCNLYSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375039 | |
Record name | (Morpholin-4-yl)[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholino(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone | |
CAS RN |
656239-38-2 | |
Record name | (Morpholin-4-yl)[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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